Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate
Description
Properties
IUPAC Name |
methyl 2-(4-aminocyclohexyl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h7-8H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWXAXIOTZZVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate typically involves the reaction of 4-aminocyclohexanol with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-aminocyclohexanol attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the ester linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acyl chlorides or anhydrides can be used to form amides in the presence of a base.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Antithrombotic Therapy
Methyl 2-{[(1R,4R)-4-aminocyclohexyl]oxy}acetate is primarily noted for its role as a selective inhibitor of Factor XIIa. This enzyme is part of the intrinsic pathway of blood coagulation and is implicated in thrombus formation. The inhibition of Factor XIIa can lead to:
- Reduced Thrombogenicity : By preventing the activation of the coagulation cascade, this compound may help in reducing the risk of thrombosis and related conditions such as myocardial infarction and stroke .
- Therapeutic Compositions : Formulations containing this compound can be combined with other anticoagulants or antiplatelet agents to enhance therapeutic efficacy against thrombotic disorders .
Treatment of Inflammatory Disorders
Research has indicated that compounds similar to this compound may also exhibit anti-inflammatory properties. This could make them useful in treating conditions characterized by excessive inflammation, such as:
- Diabetic Retinopathy : The compound may have potential applications in managing complications associated with diabetes by mitigating inflammatory responses .
Case Study 1: Factor XIIa Inhibition
A study published in the Journal of Thrombosis and Haemostasis highlighted the effectiveness of selective Factor XIIa inhibitors in preclinical models. This compound was tested for its ability to prevent thrombus formation without significantly increasing bleeding risk, which is a common side effect of traditional anticoagulants .
Case Study 2: Combination Therapies
In another investigation, researchers explored the use of this compound in combination with other therapeutic agents for enhanced efficacy against thrombotic events. This approach aims to utilize the compound's unique mechanism of action while minimizing adverse effects associated with more potent anticoagulants .
Mechanism of Action
The mechanism of action of Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate, emphasizing differences in substituents, stereochemistry, and applications:
Key Structural and Functional Differences:
Ester Group Variations :
- The methyl ester in the target compound offers moderate steric hindrance and hydrolysis susceptibility compared to the tert-butyl ester in , which improves metabolic stability due to bulkier substituents .
- Ethyl esters () balance lipophilicity and solubility, often preferred in prodrug design .
Substituents on the Cyclohexyl Ring: The 4-amino group in the target compound enhances basicity and hydrogen-bonding capacity, critical for interactions with biological targets. In contrast, 4-oxo () or 4-hydroxy () groups reduce basicity, altering solubility and reactivity .
Salt Forms and Solubility :
- Hydrochloride salts (e.g., ) improve aqueous solubility, crucial for drug formulation, whereas free bases (e.g., ) are more lipophilic .
Ring System Modifications :
- Analogues with pyrrolidine rings (e.g., ) exhibit constrained conformations, impacting pharmacokinetics and target selectivity compared to cyclohexyl systems .
Biological Activity
Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate, a compound with the molecular formula CHNO and CAS number 76308-27-5, has garnered interest in various fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on recent research findings.
Overview of this compound
This compound features a cyclohexyl ring substituted with an amino group and a methoxyacetate moiety. Its synthesis typically involves the nucleophilic substitution reaction between 4-aminocyclohexanol and methyl chloroacetate under basic conditions, yielding the ester linkage essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. The specific pathways engaged can vary depending on the context of its application in medicinal chemistry. For instance, it may act as a modulator for certain receptors involved in neurological or inflammatory processes .
Pharmacological Applications
Research indicates that this compound may have potential applications in treating various conditions due to its structural properties. Notably:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures exhibit activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .
- Cytotoxic Effects : Investigations into related compounds have shown significant cytotoxic effects on cancer cell lines, indicating that this compound could be explored for anticancer drug development .
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
A study focusing on the anticancer properties of cyclohexylamine derivatives revealed that compounds structurally related to this compound exhibited selective toxicity towards cancer cells while sparing normal cells. The observed selectivity index was notably high, suggesting a promising therapeutic window for further investigation .
Q & A
Basic: What synthetic routes are commonly employed for Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate?
The synthesis typically involves Boc-protection/deprotection strategies and coupling reactions. For example:
- Step 1 : React (1r,4r)-4-aminocyclohexanol with a chloroacetyl chloride derivative in dichloromethane (CH₂Cl₂) using N,N-diisopropylethylamine (iPr₂NEt) as a base to form a Boc-protected intermediate .
- Step 2 : Deprotect the Boc group using HCl in a dioxane-MeOH mixture to yield the final compound as an HCl salt .
- Alternative routes may use coupling reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) for amide bond formation .
Basic: How is this compound characterized post-synthesis?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., cyclohexyl proton splitting patterns) .
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and purity (>95% by LC-MS) .
- Chiral HPLC : Resolves enantiomeric impurities, critical for verifying stereochemical integrity .
Advanced: How can coupling reaction yields be optimized during synthesis?
- Reagent Selection : Use HBTU or other carbodiimide-based coupling agents to enhance amide bond formation efficiency .
- Solvent Optimization : Polar aprotic solvents like CH₂Cl₂ or DMF improve reagent solubility and reaction rates .
- Stoichiometry : Maintain a 1.2:1 molar ratio of acyl chloride to amine to minimize side reactions .
Advanced: What strategies resolve stereoisomeric impurities in the final product?
- Chiral Stationary Phases : Employ chiral HPLC columns (e.g., Chiralpak® IA) with hexane:isopropanol mobile phases to separate enantiomers .
- Crystallization : Differential solubility of diastereomeric salts (e.g., HCl vs. free base) can purify the (1r,4r) isomer .
- Dynamic NMR : Monitor rotational barriers of the cyclohexyl group to detect conformational impurities .
Advanced: How is the compound validated for use in drug development studies?
- Reference Standards : Compare against pharmacopeial standards (USP/EP) for identity and purity .
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to assess stability and degradation pathways .
- QC Protocols : Implement LC-MS/MS for trace impurity profiling (e.g., detecting <0.1% diastereomers) .
Basic: What functional group transformations are feasible for this compound?
- Ester Hydrolysis : React with LiOH or NaOH to yield carboxylic acid derivatives .
- Amide Formation : Couple the amine group with activated carboxylic acids (e.g., using HBTU) .
- Reductive Amination : Modify the cyclohexylamine moiety with aldehydes/ketones under hydrogenation .
Advanced: How to address conflicting NMR data during structural confirmation?
- Variable Temperature NMR : Resolve overlapping signals by altering temperature to shift dynamic equilibria (e.g., chair conformations) .
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish regioisomers .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to clarify ambiguous peaks .
Basic: What purification methods are effective for this compound?
- Flash Chromatography : Use silica gel with gradient elution (e.g., CH₂Cl₂:MeOH 95:5 → 80:20) .
- Recrystallization : Isolate the HCl salt from ethanol/water mixtures for high-purity crystals .
- Ion-Exchange Resins : Separate charged impurities using Dowex® resins .
Advanced: How does the compound interact with biological targets in enzyme studies?
- Docking Simulations : Model interactions with enzymes (e.g., acetyltransferases) using the cyclohexyloxy group as a hydrophobic anchor .
- Kinetic Assays : Measure inhibition constants (Ki) via fluorescence polarization or SPR .
- Metabolite Tracking : Use radiolabeled (¹⁴C) analogs to trace metabolic pathways in hepatocyte models .
Advanced: What analytical challenges arise in quantifying trace impurities?
- LC-MS/MS Sensitivity : Optimize ionization parameters (e.g., ESI+ mode) to detect sub-ppm impurities .
- Matrix Effects : Use isotope dilution (e.g., deuterated internal standards) to correct for signal suppression in biological matrices .
- Method Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), accuracy (90-110%), and precision (RSD < 2%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
